Cas no 2382694-88-2 (tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate)

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Piperidinecarboxylic acid, 3-fluoro-4,4-dihydroxy-, 1,1-dimethylethyl ester, (3S)-
- tert-butyl (3s)-3-fluoro-4-oxopiperidine-1-carboxylate hydrate
- (S)-tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
- tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate
-
- MDL: MFCD32647071
- インチ: 1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3/t7-/m0/s1
- InChIKey: XFGJBCDWYNSTJT-ZETCQYMHSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(O)(O)[C@@H](F)C1
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0236-250MG |
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |
2382694-88-2 | 97% | 250MG |
¥ 2,428.00 | 2023-04-03 | |
eNovation Chemicals LLC | Y1210373-1G |
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |
2382694-88-2 | 97% | 1g |
$930 | 2024-07-21 | |
eNovation Chemicals LLC | Y1210373-250MG |
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |
2382694-88-2 | 97% | 250mg |
$455 | 2024-07-21 | |
eNovation Chemicals LLC | Y1210373-500mg |
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |
2382694-88-2 | 97% | 500mg |
$650 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R2304H-250mg |
(S)-tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate |
2382694-88-2 | 97% | 250mg |
¥0.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0236-100mg |
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |
2382694-88-2 | 97% | 100mg |
¥1432.0 | 2024-04-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R2304H-1g |
(S)-tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate |
2382694-88-2 | 97% | 1g |
¥0.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0236-250.0mg |
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |
2382694-88-2 | 97% | 250.0mg |
¥2385.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0236-500.0mg |
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |
2382694-88-2 | 97% | 500.0mg |
¥3402.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0236-5g |
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |
2382694-88-2 | 97% | 5g |
¥14580.0 | 2024-04-22 |
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylateに関する追加情報
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Development
tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate is a synthetic compound with the CAS number 2382694-88-2, which has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activity. This molecule is characterized by a piperidine ring substituted with fluorine, hydroxyl groups, and a tert-butyl ester group, making it a valuable scaffold for drug discovery. The synthesis and application of tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate are closely tied to advancements in asymmetric catalysis and functional group manipulation, which are critical for developing bioactive molecules with enhanced pharmacological properties.
Recent studies have highlighted the importance of tert-butyl (3S)-3-fluoro-4,4-dihydroy-piperidine-1-carboxylate in the development of novel therapeutics targeting inflammatory and neurodegenerative diseases. The introduction of fluorine atoms into the piperidine ring has been shown to modulate receptor binding affinity and metabolic stability, which are key factors in drug efficacy. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate exhibit potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a critical mediator of chronic inflammation.
The structural complexity of tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate presents challenges in its synthesis, but recent advances in asymmetric catalysis have enabled the efficient preparation of this compound. The use of chiral auxiliaries and enantioselective transition metal catalysts has allowed researchers to achieve high stereocontrol, which is essential for producing the biologically active (3S) isomer. This is particularly important because the stereochemistry of the molecule directly influences its pharmacological profile and biological activity.
One of the most promising applications of tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate is in the development of small-molecule inhibitors for protein-protein interactions (PPIs). PPIs are increasingly recognized as therapeutic targets for diseases such as cancer and autoimmune disorders. The unique conformational flexibility of the piperidine ring in tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate allows it to adopt multiple binding modes, making it a versatile scaffold for designing PPI inhibitors. A 2023 paper in Angewandte Chemie International Edition reported the successful use of this compound as a lead molecule for targeting the BCL-2 family of proteins, which are implicated in apoptosis resistance in cancer cells.
Furthermore, the hydroxyl groups in tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate contribute to its solubility and metabolic stability, which are critical for drug development. These hydroxyl groups can participate in hydrogen bonding with target proteins, enhancing the molecule's binding affinity. Additionally, the tert-butyl ester group provides a protective moiety that prevents premature hydrolysis in vivo, ensuring the compound reaches its target site intact. This feature is particularly advantageous in the design of prodrugs that require controlled release in specific biological environments.
Recent computational studies have also focused on the molecular dynamics and binding interactions of tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate with target proteins. Molecular docking simulations and molecular dynamics (MD) simulations have revealed that the fluorine atom at the 3-position plays a crucial role in stabilizing the binding conformation by forming favorable electrostatic interactions with the target receptor. These insights have guided the rational design of analogs with improved potency and selectivity, as demonstrated in a 2023 study published in ACS Medicinal Chemistry Letters.
Another area of interest is the use of tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate in the development of neuroprotective agents for conditions such as Alzheimer's disease. The ability of this compound to modulate ion channels and neurotransmitter receptors makes it a potential candidate for treating neurodegenerative disorders. A 2023 preclinical study in Neuropharmacology showed that derivatives of tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate exhibit neuroprotective effects by reducing oxidative stress and preventing the aggregation of amyloid-beta peptides, which are hallmark features of Alzheimer's pathology.
Despite its promising applications, the development of tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate as a therapeutic agent faces several challenges. One of the primary hurdles is the optimization of its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. Researchers are actively exploring strategies to improve the solubility and bioavailability of this compound through structural modifications, such as the introduction of polar functional groups or the use of co-formulants.
Additionally, the scalability of the synthesis of tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate remains a significant challenge for industrial applications. While laboratory-scale synthesis has been achieved, the transition to large-scale production requires the development of efficient and cost-effective synthetic routes. Recent advances in flow chemistry and continuous manufacturing processes are being explored to address this issue, with the goal of making the synthesis of this compound more sustainable and economically viable.
In conclusion, tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features, combined with the ability to modulate biological activity through stereochemical control and functional group modifications, make it a valuable intermediate in the development of novel therapeutics. Ongoing research into its pharmacological properties, synthetic methods, and applications in drug discovery continues to drive innovation in the pharmaceutical industry.
2382694-88-2 (tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate) 関連製品
- 638139-57-8((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)
- 2171691-45-3(1-(5-aminopyridin-2-yl)azetidine-2-carboxamide)
- 575444-12-1(Benzaldehyde, 4-methoxy-3-methyl-5-(phenylmethoxy)-)
- 1797975-05-3(N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide)
- 1218951-00-8(Methyl 2-(3-chlorophenyl)-2-cyanoacetate)
- 1270548-31-6(3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)
- 256651-55-5((2,6-dibromophenyl)methanesulfonyl chloride)
- 1447960-47-5(3-Bromo-8-methylquinolin-2-amine)
- 1415392-99-2(1-(3-aminopropoxy)-1-ethoxyethane)
- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)
